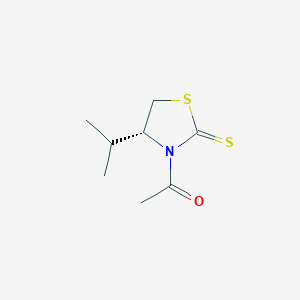

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

描述

(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral thiazolidinone derivative characterized by a 2-thioxothiazolidine core substituted with an isopropyl group at position 4 and an ethanone moiety at position 3. The stereochemistry at the 4-isopropyl group (R-configuration) distinguishes it from its enantiomer, (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, which may exhibit distinct physicochemical or biological properties .

属性

IUPAC Name |

1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDMQPSVCPSMSG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CSC(=S)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471715 | |

| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121929-87-1 | |

| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thiazolidine Ring Formation

The thiazolidine ring is constructed via cyclization of cysteine derivatives or mercaptoamines. A representative pathway involves:

-

Condensation : Reacting L-cysteine methyl ester with isopropyl ketone to form a Schiff base.

-

Cyclization : Intramolecular nucleophilic attack by the thiol group on the imine carbon, yielding 4-isopropylthiazolidine.

-

Thioxo Introduction : Treating with phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene to convert the carbonyl to a thioxo group.

Reaction Conditions :

Acetylation of the Thiazolidine Nitrogen

The acetyl group is introduced via nucleophilic acyl substitution:

Knoevenagel Condensation Approach

Adapted from chromene-thiazolidinone hybrid syntheses, this method involves:

-

Aldehyde Preparation : Synthesis of 4-isopropyl-2-thioxothiazolidine-3-carbaldehyde.

-

Condensation : Reacting with acetylacetone in ethanol using pyrrolidine as a catalyst.

-

Cyclization : Intramolecular ketonization to form the acetylated product.

Optimized Parameters :

Asymmetric Synthesis for (R)-Configuration

Enantioselective methods are critical for avoiding costly resolution steps. Two strategies dominate:

Chiral Auxiliary-Mediated Synthesis

Catalytic Asymmetric Hydrogenation

-

Catalyst : Ru-BINAP complexes.

-

Substrate : Prochiral enamide intermediate.

-

Conditions : 50 psi H₂, 25°C, 12 hours.

Industrial-Scale Production Considerations

Catalytic Optimization

Industrial protocols prioritize cost-efficiency and yield:

Purification Techniques

-

Crystallization : Ethanol/water mixtures achieve >99% purity.

-

Chromatography : Reserved for high-value batches due to cost.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Cyclization | L-Cysteine, isopropyl ketone | 70 | – | Moderate |

| Knoevenagel | Thiazolidine aldehyde | 78 | – | High |

| Chiral Auxiliary | Pantolactone, acetyl chloride | 65 | 95 | Low |

| Asymmetric Hydrogenation | Prochiral enamide | 82 | 93 | High |

Key Findings :

-

The Knoevenagel method offers the best balance of yield and scalability but lacks inherent stereocontrol.

-

Asymmetric hydrogenation is superior for industrial-scale enantioselective synthesis.

Reaction Monitoring and Quality Control

化学反应分析

Types of Reactions

®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted thiazolidinones

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C₈H₁₃NOS₂ and a molecular weight of 203.3 g/mol. Its structure features a thiazolidine ring, which is significant for its biological activities. The compound's stereochemistry is defined by the (R) configuration at the thiazolidine center, which can influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone. For instance, related compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives of thiazolidine have been reported to exhibit antimicrobial activity that surpasses that of traditional antibiotics like ampicillin and streptomycin by substantial margins .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strains Tested |

|---|---|---|---|

| Compound 8 | 0.004-0.03 | 0.008-0.06 | Enterobacter cloacae, E. coli |

| Compound 15 | 0.004-0.06 | Not specified | T. viride, A. fumigatus |

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. Research indicates that modifications to the thiazolidine core can lead to compounds with improved efficacy against specific pathogens or diseases .

Table 2: Synthetic Pathways for Thiazolidine Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Thiazolidine | Isopropylamine + Carbonyl |

| 2 | Acetylation | Acetic Anhydride |

| 3 | Functionalization | Various electrophiles |

Case Study: Antibacterial Evaluation

In a recent study evaluating the antibacterial potential of thiazolidine derivatives, researchers synthesized multiple analogs and tested their efficacy against common bacterial strains. The results indicated that certain modifications to the thiazolidine structure significantly enhanced antibacterial activity, suggesting a promising pathway for developing new antibiotics .

Case Study: Drug Development Insights

Research into the pharmacodynamics and pharmacokinetics of thiazolidinedione derivatives has provided insights into their mechanisms of action and therapeutic potential. For instance, studies have shown that these compounds can modulate inflammatory pathways and improve metabolic profiles in diabetic models, indicating their multifaceted roles in disease management .

作用机制

The mechanism of action of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone involves its interaction with specific molecular targets. The thioxo group and the isopropyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.

相似化合物的比较

Key Structural Features

The compound’s core structure includes:

- 2-Thioxothiazolidine ring : A five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms.

- 4-Isopropyl substituent : A branched alkyl group contributing hydrophobicity and steric bulk.

- Ethanone group (COCH₃): A ketone functional group at position 3, which may influence reactivity and intermolecular interactions.

Comparison with 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one

A structurally similar compound, 2-(4-chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one (CAS: 863324-41-8), replaces the isopropyl group with a 4-chlorophenyl substituent. Key differences include:

Implications :

- The chlorophenyl group introduces π-π stacking capabilities and electronic effects that may modulate binding interactions in biological systems .

Stereochemical Considerations

The R-configuration at the 4-isopropyl group may influence:

- Crystallinity : Stereospecific packing in the crystal lattice, relevant for X-ray diffraction studies (commally analyzed using SHELX software ).

生物活性

The compound (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is known for its biological significance. The thiazolidine derivatives have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

The biological activity of thiazolidinones, including this compound, can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Thiazolidinones have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells .

- Cytoskeletal Influence : Some studies indicate that compounds like this compound may influence the cytoskeleton by inhibiting actin polymerization, which is vital for cellular structure and function .

- Anticancer Activity : Research has demonstrated that thiazolidinones exhibit significant anticancer properties through various pathways, including the modulation of cell cycle progression and induction of apoptosis in cancerous cells .

Biological Activity Data Table

| Activity | Mechanism | Reference |

|---|---|---|

| HDAC Inhibition | Induces gene expression changes | |

| Cytoskeletal Modulation | Inhibits actin polymerization | |

| Anticancer Effects | Induces apoptosis and inhibits cell proliferation |

Case Studies

Several studies have highlighted the biological activities of thiazolidinone derivatives similar to this compound:

- Antitumor Activity : A study by Andreani et al. reported that imidazothiazole derivatives exhibited significant antitumor activity in vitro, providing a framework for further development of thiazolidinone-based anticancer agents .

- Metabolic Regulation : Research indicates that thiazolidinediones can enhance insulin sensitivity and have potential applications in treating metabolic disorders such as type 2 diabetes .

- Cytotoxicity Assessment : A series of experiments demonstrated that certain thiazolidinones displayed selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with thiosemicarbazides or hydrazine derivatives. For example, refluxing an α,β-unsaturated ketone with hydrazine hydrate in glacial acetic acid for 4–6 hours yields pyrazoline intermediates, which can be further functionalized . Optimization includes adjusting molar ratios (equimolar or slight excess of reagents), solvent choice (e.g., ethanol or DMF for recrystallization), and reaction time (2–6 hours under reflux) to improve yield and purity .

Q. How can the stereochemical configuration (R) of the compound be confirmed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example, hydrogen bonding patterns (e.g., C–H···O/S interactions) and dihedral angles between aromatic rings in the crystal lattice can confirm the (R)-configuration . Complementary techniques include chiral HPLC with a polysaccharide-based column and circular dichroism (CD) spectroscopy to compare optical activity against known standards.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR identify substituents (e.g., isopropyl groups at δ ~1.2–1.4 ppm for CH) and thioxo groups (C=S resonances at δ ~160–180 ppm in ) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., using EI or ESI ionization) .

- FTIR : Strong peaks at ~1150–1250 cm (C=S stretch) and ~1650–1750 cm (C=O stretch) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., antimicrobial enzymes) evaluates binding affinity. Parameters include Gibbs free energy (ΔG), hydrogen bonding interactions, and steric complementarity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Batch Consistency : Verify compound purity via HPLC (>98%) and elemental analysis (e.g., C, H, N, S content) to rule out impurities affecting bioactivity .

- Assay Variability : Cross-validate using multiple assays (e.g., MIC for antimicrobial activity vs. time-kill kinetics). For example, discrepancies in IC values may arise from differences in microbial strains or cell viability protocols .

- Structural Analogues : Compare activity with derivatives (e.g., replacing the thioxo group with oxo) to isolate pharmacophoric contributions .

Q. How can the compound’s stability under experimental conditions be assessed, particularly in biological matrices?

- Methodology :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, UV light, 40–60°C) and monitor degradation via LC-MS. Thioxothiazolidinones are prone to hydrolysis under alkaline conditions, forming thiol intermediates .

- Biological Stability : Incubate with plasma or liver microsomes (e.g., human S9 fraction) to assess metabolic half-life (t) and identify metabolites .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Analog Library Synthesis : Systematically vary substituents (e.g., isopropyl → tert-butyl, thioxo → oxo) using parallel synthesis or combinatorial chemistry .

- Multivariate Analysis : Apply QSAR models using descriptors like logP, polar surface area, and Hammett constants (σ) to correlate structural features with bioactivity .

- Control for Chirality : Compare (R)- and (S)-enantiomers (if accessible) to isolate stereochemical effects on activity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction termination points .

- Byproduct Analysis : Characterize side products (e.g., via NMR or GC-MS) to identify competing pathways (e.g., over-reduction or dimerization) .

- Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves), reagent quality (≥99% purity), and inert atmosphere (N/Ar) across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。